molecular formula C7H11F2NO2 B13332765 (3S,4S,5S)-3-Fluoro-4-(2-fluoroethyl)-5-(hydroxymethyl)pyrrolidin-2-one

(3S,4S,5S)-3-Fluoro-4-(2-fluoroethyl)-5-(hydroxymethyl)pyrrolidin-2-one

Katalognummer: B13332765
Molekulargewicht: 179.16 g/mol
InChI-Schlüssel: SWMKLEKVCBHFEX-JKUQZMGJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,4S,5S)-3-Fluoro-4-(2-fluoroethyl)-5-(hydroxymethyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S,5S)-3-Fluoro-4-(2-fluoroethyl)-5-(hydroxymethyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidinone derivative.

    Fluorination: Introduction of fluorine atoms is achieved through nucleophilic substitution reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base catalyst.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4S,5S)-3-Fluoro-4-(2-fluoroethyl)-5-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidinone derivatives.

Wissenschaftliche Forschungsanwendungen

(3S,4S,5S)-3-Fluoro-4-(2-fluoroethyl)-5-(hydroxymethyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3S,4S,5S)-3-Fluoro-4-(2-fluoroethyl)-5-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atoms and hydroxymethyl group play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3S,4S,5S)-3-Fluoro-4-(2-fluoroethyl)-5-(hydroxymethyl)pyrrolidin-2-one: Unique due to its specific fluorination pattern and hydroxymethyl group.

    (3S,4S,5S)-3-Fluoro-4-(2-fluoroethyl)-5-methylpyrrolidin-2-one: Lacks the hydroxymethyl group, leading to different chemical properties.

    (3S,4S,5S)-3-Fluoro-4-ethyl-5-(hydroxymethyl)pyrrolidin-2-one: Lacks the second fluorine atom, affecting its reactivity and applications.

Uniqueness

The presence of both fluorine atoms and the hydroxymethyl group in this compound makes it unique compared to other similar compounds

Eigenschaften

Molekularformel

C7H11F2NO2

Molekulargewicht

179.16 g/mol

IUPAC-Name

(3S,4S,5S)-3-fluoro-4-(2-fluoroethyl)-5-(hydroxymethyl)pyrrolidin-2-one

InChI

InChI=1S/C7H11F2NO2/c8-2-1-4-5(3-11)10-7(12)6(4)9/h4-6,11H,1-3H2,(H,10,12)/t4-,5+,6-/m0/s1

InChI-Schlüssel

SWMKLEKVCBHFEX-JKUQZMGJSA-N

Isomerische SMILES

C(CF)[C@H]1[C@H](NC(=O)[C@H]1F)CO

Kanonische SMILES

C(CF)C1C(NC(=O)C1F)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.